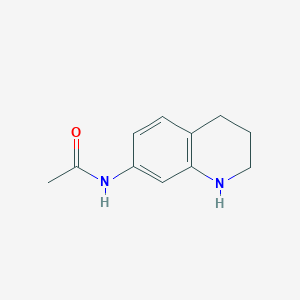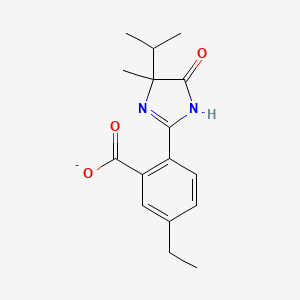
Guanylyl-(2',5')-cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylyl-(2’,5’)-cytidine is a nucleotide analog that consists of guanine and cytidine linked by a unique 2’,5’-phosphodiester bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(2’,5’)-cytidine typically involves the coupling of guanosine and cytidine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where the 2’-hydroxyl group of guanosine is activated and coupled with the 5’-hydroxyl group of cytidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as tetrazole and a protecting group to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Guanylyl-(2’,5’)-cytidine may involve large-scale synthesis using automated synthesizers that can handle multiple coupling cycles efficiently. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: Guanylyl-(2’,5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the phosphodiester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can modify the guanine or cytidine bases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products of these reactions include mononucleotides and modified nucleotides, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
Guanylyl-(2’,5’)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: It serves as a substrate for studying the activity of enzymes such as ribonucleases and polymerases.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic assays and as a standard in analytical techniques
作用机制
The mechanism of action of Guanylyl-(2’,5’)-cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleotide synthesis and metabolism, leading to the inhibition of viral replication and cancer cell proliferation .
相似化合物的比较
- Guanylyl-(2’,5’)-guanosine
- Cytidylyl-(2’,5’)-cytidine
- Adenylyl-(2’,5’)-adenosine
Comparison: Guanylyl-(2’,5’)-cytidine is unique due to its specific 2’,5’-phosphodiester linkage, which is less common compared to the typical 3’,5’-linkage found in natural nucleotides. This unique structure imparts distinct biochemical properties, making it a valuable tool in research and therapeutic applications .
属性
CAS 编号 |
22886-43-7 |
|---|---|
分子式 |
C19H25N8O12P |
分子量 |
588.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI 键 |
UMZCUWSFHYADTH-VMIOUTBZSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
